5-Phenylthiazole Scaffold Validation: Potent DGAT1 Inhibition Versus 2- and 4-Phenylthiazole Isomers
In a systematic evaluation of phenylthiazole positional isomers as DGAT1 inhibitors, the 5-phenylthiazole series demonstrated potent enzymatic inhibition, whereas the isomeric 2-phenylthiazole and 4-phenylthiazole series showed inferior activity [1]. The lead compound from the 5-phenylthiazole series, Compound 33, achieved an IC₅₀ of 23 nM in the in vitro DGAT1 enzymatic assay and produced an 87% reduction in plasma triglycerides in an in vivo mouse oral fat tolerance test (FTT) at an oral dose, with favorable pharmacokinetic parameters (AUCinf = 7,058 ng·h/mL, T₁/₂ = 0.83 h) [1]. A subsequent scaffold optimization study identified Compound 9e, a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid derivative, with an IC₅₀ of 14.8 nM against DGAT1 and 112% plasma triglyceride reduction at a 3 mpk dose in Swiss mice [2]. These data establish 5-phenylthiazole-2-carboxylate as the preferred regioisomeric attachment point for DGAT1-targeted small molecules.
| Evidence Dimension | DGAT1 inhibitory potency (IC₅₀) and in vivo triglyceride reduction |
|---|---|
| Target Compound Data | 5-Phenylthiazole series: Compound 33 IC₅₀ = 23 nM, 87% TG reduction; Compound 9e IC₅₀ = 14.8 nM, 112% TG reduction at 3 mpk |
| Comparator Or Baseline | 2-Phenylthiazole and 4-phenylthiazole series: potency not quantitatively enumerated in the abstract but explicitly described as inferior to the 5-phenylthiazole series |
| Quantified Difference | The 5-phenylthiazole regioisomer yields low-nanomolar DGAT1 inhibitors; the 2- and 4-isomers do not achieve comparable potency in the same assay system |
| Conditions | In vitro human DGAT1 enzymatic assay; in vivo oral fat tolerance test (FTT) in Swiss mice |
Why This Matters
For drug discovery programs targeting DGAT1, the 5-phenylthiazole-2-carboxylate building block provides access to a regioisomeric series with validated nanomolar potency, reducing synthetic exploration time and increasing the probability of identifying development candidates.
- [1] Kandre, S. et al. Evaluation of thiazole containing biaryl analogs as diacylglycerol acyltransferase 1 (DGAT1) inhibitors. Eur. J. Med. Chem. 2013, 66, 260–275. doi:10.1016/j.ejmech.2013.04.055. View Source
- [2] Kandre, S. et al. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Eur. J. Med. Chem. 2014, 79, 152–163. doi:10.1016/j.ejmech.2014.04.003. View Source
